4-Acetamidophenol-ring-UL-14C
Description
Rationale for Uniform Phenyl Ring Labeling (UL-¹⁴C) in Metabolic and Fate Studies
The specific placement of the radiolabel within a molecule is a critical consideration in study design. For aromatic compounds like 4-acetamidophenol, uniform labeling of the phenyl ring (ring-UL-¹⁴C) offers a distinct advantage. This strategy involves incorporating ¹⁴C atoms at all carbon positions within the benzene (B151609) ring.
The primary rationale for this approach is to ensure that the radiolabel is retained on the core structure of the molecule, even as it undergoes metabolic transformations. Many metabolic reactions, such as hydroxylation or the cleavage of side chains, can occur without breaking open the aromatic ring. If the label were placed on a more metabolically labile part of the molecule (for instance, the acetyl group in 4-acetamidophenol), it could be cleaved off early in the metabolic process. This would lead to the radiolabel no longer tracking the fate of the parent compound's primary metabolites, resulting in misleading or incomplete data.
By uniformly labeling the phenyl ring, researchers can confidently track the fate of the entire ring structure and its associated metabolites. This is particularly important in studies aiming to achieve a complete mass balance, where the goal is to account for all the administered radioactivity. This method ensures that even if the ring is modified, as long as it remains intact, its presence can be detected and quantified. Studies on other compounds with phenyl rings, such as the fungicides fluopyram (B1672901) and prothioconazole, have utilized this uniform labeling strategy to successfully investigate their metabolic pathways in plants and soil. biotrend-usa.com
Historical Context and Evolution of Radiolabeled Tracers in Mechanistic Investigations
The use of radioactive isotopes as tracers has a rich history that has revolutionized our understanding of biological and chemical systems. The concept of using isotopes to trace the path of elements was pioneered by George de Hevesy in the early 20th century, work for which he was later awarded the Nobel Prize. His early experiments, such as using a radioactive lead isotope to track the fate of a meal, laid the groundwork for the entire field of radiotracer studies.
The discovery of radioactivity by Henri Becquerel in 1896 and the subsequent work of Marie and Pierre Curie set the stage for these advancements. However, it was the development of particle accelerators like the cyclotron in the 1930s that made the production of artificial radioisotopes, such as iodine-131 (B157037) and carbon-14, feasible. Carbon-14 itself was discovered in 1940 by Martin Kamen and Sam Ruben. researchgate.net
The post-World War II era saw a rapid expansion in the application of radiotracers, particularly in medicine and biochemistry. The 1940s marked the first studies using these tracers with analytical techniques like paper chromatography to separate and identify metabolites. Willard Libby's development of radiocarbon dating in the late 1940s, which uses the natural abundance of ¹⁴C, transformed archaeology and geology. portlandpress.com In medicine, radioisotopes became central to diagnosing and treating diseases, leading to the birth of the field of nuclear medicine. Over the decades, the techniques have become increasingly sophisticated, with advancements in detection technology, such as accelerator mass spectrometry (AMS), allowing for the use of much smaller, safer "microdoses" of radiolabeled compounds in human studies. nih.gov
Research Findings on 4-Acetamidophenol-ring-UL-14C
Research utilizing 4-Acetamidophenol labeled with Carbon-14 has been instrumental in elucidating its metabolic pathways. Studies in various species have identified several key metabolites, primarily formed through phase II conjugation reactions. The use of a ring-labeled compound ensures that the fate of the core structure can be accurately tracked.
One study investigating the metabolism of [³H]paracetamol (a common synonym for 4-acetamidophenol) in perfused rat kidneys identified the major metabolites excreted in urine. Although this study used tritium (B154650) (³H) instead of ¹⁴C, the metabolic pathways identified are the same. The data below illustrates the distribution of these metabolites.
| Metabolite | Percentage of Total in Urine Sample (%) |
|---|---|
| Paracetamol (Unchanged) | 92.0 |
| Paracetamol Glucuronide | 1.1 |
| Paracetamol Sulphate | - |
| Paracetamol-Cysteine Conjugate | - |
| Paracetamol Mercapturic Acid | - |
Data adapted from studies on paracetamol metabolism in perfused rat kidney. The original study provided a chromatogram where paracetamol accounted for 92% and the glucuronide conjugate 1.1% of the detected compounds in a specific sample; percentages for other metabolites were not explicitly quantified in that sample but were identified as present. tandfonline.com
Further studies have confirmed that the primary routes of metabolism involve conjugation with glucuronic acid and sulfate (B86663). A smaller fraction is oxidized by cytochrome P-450 enzymes to a reactive intermediate, which is then detoxified by conjugation with glutathione (B108866), leading to the excretion of cysteine and mercapturic acid derivatives. tandfonline.com The ability to quantify these minor metabolites is crucial, as the oxidative pathway is linked to the compound's potential toxicity at high doses.
Structure
3D Structure
Properties
CAS No. |
90135-67-4 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
163.12 g/mol |
IUPAC Name |
N-(4-hydroxy(1,2,3,4,5,6-14C6)cyclohexa-1,3,5-trien-1-yl)acetamide |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i2+2,3+2,4+2,5+2,7+2,8+2 |
InChI Key |
RZVAJINKPMORJF-ANARQPDSSA-N |
Isomeric SMILES |
CC(=O)N[14C]1=[14CH][14CH]=[14C]([14CH]=[14CH]1)O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)O |
Origin of Product |
United States |
Radiochemical Synthesis and Purity Assessment of 4 Acetamidophenol Ring Ul 14c
Methodologies for Isotopic Synthesis of N-[4-Hydroxy(phenyl-UL-14C)]acetamide
The synthesis of N-[4-Hydroxy(phenyl-UL-¹⁴C)]acetamide, also known as 4-Acetamidophenol-ring-UL-¹⁴C, is typically achieved through the acetylation of a correspondingly labeled precursor, 4-amino-[¹⁴C(U)]phenol. researchgate.net The classical and most direct method involves the reaction of 4-aminophenol (B1666318) with acetic anhydride. researchgate.netwikipedia.org
The reaction mechanism proceeds via the nucleophilic attack of the amino group of 4-amino-[¹⁴C(U)]phenol on the carbonyl carbon of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of acetic acid as a byproduct, to yield the final N-acetylated product. researchgate.net The uniform labeling of the phenyl ring with ¹⁴C is preserved throughout this transformation.
The synthesis generally involves the following steps:
Suspension of 4-amino-[¹⁴C(U)]phenol in an aqueous medium.
Addition of acetic anhydride, often in a slight stoichiometric excess, to the suspension. researchgate.net
The reaction mixture is typically heated to facilitate the dissolution of the starting material and promote the reaction. uwaterloo.ca
Upon completion of the reaction, the mixture is cooled to induce the crystallization of the crude 4-Acetamidophenol-ring-UL-¹⁴C. uwaterloo.ca
A key consideration in this synthesis is the potential for di-acetylation, where both the amino and the hydroxyl groups of 4-aminophenol are acetylated. Controlling the reaction time and temperature can help to minimize the formation of this impurity. rsc.org
Table 1: Typical Reaction Parameters for the Synthesis of 4-Acetamidophenol-ring-UL-14C
| Parameter | Value/Condition | Source |
|---|---|---|
| Starting Material | 4-amino-[¹⁴C(U)]phenol | researchgate.net |
| Acetylating Agent | Acetic Anhydride | researchgate.netuwaterloo.ca |
| Solvent | Aqueous medium | researchgate.net |
| Reaction Temperature | ~85 °C | uwaterloo.ca |
| Product Isolation | Cooling and Crystallization | uwaterloo.ca |
Radiochemical Purification Techniques
Following the synthesis, the crude 4-Acetamidophenol-ring-UL-¹⁴C must be purified to remove any unreacted starting materials, byproducts, and potential impurities. Chromatographic methods are extensively used for this purpose due to their high resolving power.
Chromatographic Methods (e.g., Silica (B1680970) Thin-Layer Chromatography, Reversed-Phase High-Performance Liquid Chromatography)
Silica Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for assessing the purity of the synthesized compound and for optimizing the purification conditions. who.intrsc.org For the separation of paracetamol and its potential impurities like 4-aminophenol, silica gel plates are commonly used as the stationary phase. researchgate.net A suitable mobile phase, or eluent, is chosen to achieve good separation between the product and impurities. The spots can be visualized under UV light or by using developing agents like iodine vapor. rsc.org
A typical TLC system for paracetamol analysis might involve:
Stationary Phase: Silica gel F₂₅₄ plates. rjptonline.org
Mobile Phase: A mixture of solvents such as Cyclohexane-Chloroform-Methanol-Acetic acid (14:5:0.25:0.75 v/v) or Acetone-Hexane-Ammonia (4:5:0.1 v/v). researchgate.netrjptonline.org
The retardation factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic for each compound under specific conditions and helps in its identification.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique for the final purification and quantitative analysis of radiolabeled compounds, offering high resolution and sensitivity. oup.comresearchgate.net In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. For the analysis of paracetamol and its impurities, a gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is often employed. oup.comgoogle.com The eluting compounds are detected by a UV detector and a radioactivity detector connected in series.
Table 2: Example HPLC Conditions for the Purification and Analysis of 4-Acetamidophenol
| Parameter | Condition | Source |
|---|---|---|
| Column | C18 reversed-phase column | oup.com |
| Mobile Phase | Gradient of aqueous buffer (e.g., phosphate buffer, pH 4.88) and methanol | oup.com |
| Detection | UV at 220 nm and radioactivity detector | sielc.com |
Verification of Radiochemical Purity and Stability
Radiochemical Purity: The radiochemical purity of 4-Acetamidophenol-ring-UL-¹⁴C is defined as the percentage of the total radioactivity in the sample that is present in the chemical form of 4-Acetamidophenol. It is a critical parameter to ensure the quality and reliability of the radiolabeled compound for its intended use in research. HPLC with radioactivity detection is the standard method for determining radiochemical purity. A high radiochemical purity, typically >98%, is desirable for most applications. almacgroup.com
Stability: Carbon-14 labeled compounds can undergo degradation over time due to a process called radiolysis, where the beta particles emitted during radioactive decay can cause the breakdown of the molecule. almacgroup.com Several factors can influence the radiochemical stability of a ¹⁴C-labeled compound, including its chemical structure, specific activity, storage temperature, and the presence of light and oxygen. almacgroup.com
To ensure the integrity of 4-Acetamidophenol-ring-UL-¹⁴C, stability studies are performed. This involves storing the compound under controlled conditions (e.g., low temperature, in the dark, under an inert atmosphere) and periodically analyzing its radiochemical purity by HPLC. almacgroup.com Proper storage is crucial to minimize degradation and maintain the compound's purity over its shelf life. almacgroup.com
Table 3: Factors Affecting Radiochemical Stability of ¹⁴C-Labeled Compounds
| Factor | Influence on Stability | Mitigation Strategy | Source |
|---|---|---|---|
| Specific Activity | Higher specific activity can increase radiolysis | Dilution with unlabeled compound | almacgroup.com |
| Temperature | Higher temperatures accelerate degradation | Storage at low temperatures (e.g., -20°C or -80°C) | almacgroup.com |
| Light and Oxygen | Can promote oxidative degradation | Storage in the dark and under an inert atmosphere (e.g., nitrogen or argon) | almacgroup.com |
| Presence of Radicals | Can initiate chain reactions leading to degradation | Use of radical scavengers, thorough purification | almacgroup.com |
Advanced Analytical Methodologies for 14c Detection and Quantitative Analysis
Accelerator Mass Spectrometry (AMS) in Ultra-Trace Radiolabel Quantification
Accelerator Mass Spectrometry (AMS) is a highly sensitive method for measuring long-lived radioisotopes like ¹⁴C. cern.ch It operates by counting individual atoms rather than their decay events, which significantly enhances its sensitivity compared to traditional decay counting methods. cern.chberkeley.eduradiocarbon.com This technique is particularly valuable for biomedical research involving radiolabeled compounds. berkeley.edunih.gov
AMS offers extraordinary sensitivity, being 10³ to 10⁹ times more sensitive than decay counting methods. berkeley.edu This allows for the quantification of ¹⁴C-labeled compounds at attomole (10⁻¹⁸) levels in small biological samples. researchgate.net The high sensitivity enables studies using microdoses of ¹⁴C-labeled compounds, which minimizes potential perturbations to the biological system under investigation. nih.govtandfonline.com
The specificity of AMS is achieved by accelerating ions to high energies, which allows for the destruction of molecular isobars that could interfere with the detection of ¹⁴C. tandfonline.comnih.gov This ensures that the detected signal is unequivocally from the ¹⁴C isotope. nih.gov Any excess ¹⁴C measured above the natural background level in a sample can be attributed to the administered labeled compound or its derivatives. tandfonline.com
The precision of AMS measurements is typically high, with a coefficient of variation between 1% and 6%. nih.gov However, the accuracy of the final result also depends on the sample preparation process, as contamination with extraneous carbon can obscure the results. whoi.eduresearchgate.net
Table 1: Comparison of AMS with Decay Counting for ¹⁴C Detection
| Feature | Accelerator Mass Spectrometry (AMS) | Decay Counting (e.g., LSC) |
|---|---|---|
| Principle | Direct counting of individual ¹⁴C atoms. berkeley.edu | Indirectly predicts nuclei by measuring decay events. berkeley.edu |
| Sensitivity | 10³–10⁹ fold higher. berkeley.edu | Lower, dependent on counting time and number of nuclei. berkeley.edu |
| Sample Size | Milligram to microgram level. tandfonline.comwhoi.edu | Typically requires larger sample sizes. |
| Measurement Time | Rapid, a few seconds for high precision. osti.gov | Can take hours to days for similar precision. cern.chosti.gov |
| Specificity | High, eliminates molecular isobars. tandfonline.comnih.gov | Can be affected by other radioactive isotopes. |
Sample preparation is a critical step for accurate AMS analysis and is often the rate-limiting factor. berkeley.edu The primary goal is to convert the carbon in the sample into a form suitable for the AMS instrument, typically graphite (B72142), while preventing contamination. unibe.chllnl.goveuropa.eu
The standard procedure involves the combustion of the sample to produce carbon dioxide (CO₂). berkeley.edullnl.govmpg.de This can be achieved by heating the sample in a sealed quartz tube with an oxidant like copper oxide. berkeley.edullnl.gov The resulting CO₂ is then cryogenically purified and reduced to graphite. berkeley.eduunibe.ch
For nonvolatile liquid samples, such as eluent from an HPLC system, a technique called laser-induced combustion can be employed. berkeley.edu In this method, the liquid is deposited onto a bed of copper oxide powder. A laser is used to heat the matrix locally, causing the sample to combust and produce CO₂. This CO₂ is then transported into the ion source of the AMS instrument. berkeley.edu Another laser-based technique, laser ablation (LA), can also be used to generate CO₂ from small solid samples. cambridge.org
To improve sample throughput, automated graphitization equipment and methods for preparing graphite from CO₂ gas in septa-sealed vials have been developed. berkeley.eduunibe.ch
Integration of High-Performance Liquid Chromatography (HPLC) with Radio-Detection
The combination of High-Performance Liquid Chromatography (HPLC) with radio-detection is a powerful tool for the analysis of radiolabeled compounds and their metabolites.
Radio-HPLC allows for the physical separation of the parent compound, 4-Acetamidophenol-ring-UL-14C, from its various metabolites present in a biological sample. qps.comeag.comnih.gov Following separation by the HPLC column, the eluent passes through a radio-detector which measures the radioactivity of the separated components. nih.gov
This technique provides a metabolic profile, showing the relative abundance of the parent compound and each of its radiolabeled metabolites. nih.gov The radioactivity of each peak can be quantified to determine the concentration of each substance. qps.com For low-level radioactive samples, fractions of the HPLC eluent can be collected and analyzed offline using more sensitive detection methods like liquid scintillation counting or AMS. uu.nlnih.govoup.com This approach, often referred to as LC-MS-LSC, combines the separation power of LC, the structural information from MS, and the quantitative data from LSC. nih.gov
Liquid Scintillation Counting (LSC) in Quantitative Mass Balance Studies
Liquid Scintillation Counting (LSC) is a widely used technique for the quantitative analysis of total radioactivity in mass balance studies. qps.comopenmedscience.comresearchgate.net In these studies, all biological samples, including plasma, whole blood, urine, and feces, are analyzed to determine the routes and rate of excretion of the radiolabeled compound. qps.comopenmedscience.comasm.org
The sample is mixed with a scintillation cocktail, and the light emitted from the interaction of the beta particles from ¹⁴C decay with the scintillator is measured. openmedscience.com LSC is a robust and reliable method, but it is less sensitive than AMS. qps.com For samples with very low levels of radioactivity, AMS may be the preferred method. qps.compharmaron.com
Quenching, a reduction in the light output due to substances in the sample, can affect the accuracy of LSC measurements. mednexus.org Therefore, quench correction methods are essential. mednexus.orgnrel.gov
Table 2: Key Features of Analytical Techniques for this compound
| Analytical Technique | Primary Application | Key Advantages |
|---|---|---|
| Accelerator Mass Spectrometry (AMS) | Ultra-trace quantification of ¹⁴C. berkeley.edunih.gov | Extreme sensitivity and specificity. berkeley.edunih.govtandfonline.com |
| Radio-HPLC | Separation and quantification of parent compound and metabolites. qps.comnih.gov | Provides metabolic profiles. nih.gov |
| Liquid Scintillation Counting (LSC) | Quantitative mass balance studies. qps.comopenmedscience.com | Robust and widely available. openmedscience.com |
| Spectroscopic Techniques (NMR, MS) | Metabolite structure elucidation. bioanalysis-zone.comnih.govmdpi.com | Provides detailed structural information. nih.govfrontiersin.org |
Investigative Applications in Preclinical Metabolic and Disposition Research
In Vitro Metabolic Pathway Elucidation in Isolated Biological Systems
In vitro models are fundamental to drug metabolism studies, providing controlled environments to investigate specific biochemical reactions without the complexities of a whole organism. The use of 4-Acetamidophenol-ring-UL-14C in these systems allows for precise tracking and quantification of metabolites, offering detailed insights into the drug's disposition.
Liver subcellular fractions, such as microsomes and S-9 fractions, are widely used to study drug metabolism. thermofisher.com Microsomes are rich in Phase I cytochrome P450 (CYP450) enzymes, while the S-9 fraction contains both microsomal and cytosolic enzymes, enabling the study of both Phase I and Phase II metabolic reactions. nih.govtaylorandfrancis.com
Research utilizing this compound in these systems has been pivotal for characterizing the enzymes involved in acetaminophen (B1664979) metabolism. In incubations with mouse liver microsomes, the radiolabel allows for the tracking of the parent compound's conversion to various metabolites. researchgate.net For instance, the formation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI) has been directly detected in incubations of [ring-U-14C]acetaminophen with purified cytochrome P-450. pnas.org The S-9 fraction, with its broader enzymatic profile, facilitates a more comprehensive view of both the initial oxidative metabolism and subsequent conjugation reactions. nih.govresearchgate.net
| Subcellular Fraction | Primary Enzyme Content | Key Metabolic Pathways Studied with this compound |
|---|---|---|
| Liver Microsomes | Phase I (Cytochrome P450) Enzymes | Oxidative metabolism, formation of N-acetyl-p-benzoquinone imine (NAPQI) |
| S-9 Fractions | Phase I (Microsomal) and Phase II (Cytosolic) Enzymes | Comprehensive metabolism including oxidation and conjugation (glucuronidation, sulfation) |
Isolated cell cultures, particularly primary hepatocytes, offer a more physiologically relevant model for studying drug metabolism as they contain a full complement of metabolic enzymes and cofactors within an intact cellular environment. nih.gov Studies using [14C]acetaminophen in isolated hepatocytes from various species have demonstrated a correlation between metabolic profiles and species-specific susceptibility to toxicity. nih.gov For example, hamster hepatocytes, which are highly susceptible to acetaminophen-induced toxicity, show a more rapid depletion of glutathione (B108866) and higher levels of covalent protein adducts formed from the radiolabeled compound compared to more resistant species like rats. nih.govnih.gov
The use of this compound in these cellular models allows for the quantification of various metabolic pathways simultaneously. Researchers can measure the rates of formation of glucuronide and sulfate (B86663) conjugates, the extent of glutathione depletion, and the amount of covalent binding to cellular macromolecules, providing a comprehensive picture of the drug's intracellular fate. nih.gov
A crucial aspect of acetaminophen metabolism is its oxidation by cytochrome P-450 enzymes to the highly reactive and cytotoxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). researchgate.netnih.govresearchgate.net The use of this compound has been indispensable in confirming the formation of this transient intermediate. Although NAPQI is highly unstable, its existence has been demonstrated through trapping experiments and the identification of its downstream products.
In incubations containing [ring-U-14C]acetaminophen and purified cytochrome P-450, a radiolabeled product was identified that could be reduced back to acetaminophen with ascorbic acid, confirming its identity as NAPQI. pnas.org Furthermore, studies with mouse liver microsomes have shown that radiolabeled NAPQI and [14C]acetaminophen both bind covalently to microsomal proteins, and this binding is diminished by the presence of glutathione, which instead leads to the formation of a glutathione conjugate. researchgate.netnih.gov
The primary routes of acetaminophen detoxification are through Phase II conjugation reactions, namely glucuronidation and sulfation. nih.govnih.gov this compound has been instrumental in quantifying the relative contributions of these pathways under various conditions.
Studies in cultured human and rat hepatocytes have used the radiolabeled compound to investigate the kinetics of glucuronide and sulfate conjugate formation. nih.govnih.gov These studies have shown that glucuronidation is typically the predominant pathway at higher concentrations of acetaminophen, as the sulfation pathway becomes saturated. nih.gov The use of this compound allows for the direct measurement of the radiolabeled conjugates, providing precise data on the capacity and regulation of these detoxification pathways. nih.govnih.gov
Glutathione conjugation is another critical Phase II pathway, responsible for detoxifying the reactive metabolite NAPQI. mdpi.comcas.cz The formation of 3-(glutathion-S-yl)acetaminophen from [14C]acetaminophen has been extensively studied in various in vitro systems, confirming the role of this pathway in mitigating toxicity. researchgate.netnih.govnih.gov
| Conjugation Pathway | Enzyme Family | Substrate | Primary Function |
|---|---|---|---|
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 4-Acetamidophenol | Detoxification and elimination |
| Sulfation | Sulfotransferases (SULTs) | 4-Acetamidophenol | Detoxification and elimination |
| Glutathione Conjugation | Glutathione S-transferases (GSTs) | N-acetyl-p-benzoquinone imine (NAPQI) | Detoxification of reactive metabolite |
Peroxidases, such as horseradish peroxidase (HRP), can also catalyze the oxidation of acetaminophen. nih.govnih.govresearchgate.net Studies using [phenyl-UL-14C]acetaminophen have demonstrated that HRP, in the presence of hydrogen peroxide, catalyzes the polymerization of acetaminophen. researchgate.net The radiolabel allows for the isolation and identification of various polymeric products, including dimers, trimers, and a tetramer. nih.govresearchgate.net These polymers are formed primarily through covalent bonds between the carbons ortho to the hydroxyl group of the acetaminophen molecule. nih.govresearchgate.net The addition of glutathione to these reaction mixtures was found to decrease polymerization and lead to the formation of glutathione-acetaminophen conjugates. nih.gov
The covalent binding of reactive metabolites to cellular macromolecules, such as proteins, is a key mechanism of drug-induced toxicity. The use of [14C]acetaminophen has been crucial in quantifying the extent of this binding in various in vitro systems. nih.govnih.gov
In studies with mouse liver microsomes, the incubation of [14C]acetaminophen leads to the covalent binding of radioactivity to microsomal proteins. researchgate.netnih.gov This binding is attributed to the formation of NAPQI. Further research has identified the specific sites of adduction. The major adduct formed both in vitro and in vivo with mouse liver proteins was identified as 3-cystein-S-yl-4-hydroxyaniline, indicating that the reactive metabolite of acetaminophen selectively binds to the sulfhydryl groups of cysteine residues in proteins. nih.gov Similar findings were observed when [14C]acetaminophen was incubated with bovine serum albumin in the presence of liver microsomes, with the primary adduction site being a cysteine residue. nih.gov The cytotoxicity of NAPQI in isolated hepatocytes has also been linked to the loss of protein thiol groups, an effect that can be monitored using [14C-ring]NAPQI. nih.gov
In Vivo Preclinical Disposition (ADME) Studies in Animal Models
Preclinical ADME studies are fundamental to understanding the pharmacokinetic profile of a drug candidate. The use of this compound in animal models such as mice and rats enables a comprehensive assessment of how the body processes the parent compound.
Absorption and Distribution Profiling Using Radiolabeled Compound Tracing
The tracing of the ¹⁴C label provides a direct measure of the absorption and subsequent distribution of acetaminophen-related material throughout the body. Studies in mice have demonstrated rapid absorption of orally administered [¹⁴C]acetaminophen. Peak concentrations of radioactivity are observed in plasma, liver, and kidney as early as 30 minutes post-administration. At this time point, a significant portion of the radioactive dose has already been absorbed from the gastrointestinal tract, indicating a swift uptake of the compound. nih.gov
The distribution of this compound is widespread, with the radiolabel detected in numerous tissues. Notably, high concentrations are found in the liver and kidneys, the primary organs involved in the metabolism and excretion of acetaminophen. nih.gov Studies using [³H]acetaminophen in rats have also shown a homogeneous distribution throughout the central nervous system, suggesting the compound readily crosses the blood-brain barrier.
Below is a data table summarizing the tissue distribution of total radioactivity at various time points following oral administration of [¹⁴C]acetaminophen to mice.
Table 1: Tissue Distribution of Radioactivity Following a Single Oral Dose of [¹⁴C]Acetaminophen in Mice
| Tissue | 0.5 hours | 1 hour | 2 hours | 4 hours |
|---|---|---|---|---|
| Plasma | 2000 | 1500 | 800 | 300 |
| Liver | 1800 | 1600 | 1000 | 500 |
| Kidney | 1900 | 1700 | 900 | 400 |
| Brain | 1500 | 1300 | 700 | 250 |
Data are presented as nmol equivalents/g of tissue. nih.gov
Elucidation of Excretion Pathways and Mass Balance in Animal Models
Mass balance studies are crucial for determining the routes and rates of excretion of a drug and its metabolites from the body. By measuring the total radioactivity in urine, feces, and expired air over time, a complete picture of the compound's elimination can be constructed.
In studies with [¹⁴C]paracetamol in hamsters, the majority of the administered radioactivity, over 80%, was excreted in the urine within 24 hours. This indicates that renal excretion is the primary pathway for the elimination of acetaminophen and its metabolites. The characterization of the radiolabeled components in the urine revealed that the radioactivity corresponds to the parent compound as well as its glucuronide, sulfate, and mercapturate conjugates.
A representative mass balance data table from a study with a different radiolabeled compound, [¹⁴C]PPI-1011 in rats, illustrates the typical data collected in such an experiment. While specific to another compound, it provides a structural example of how excretion data for this compound would be presented.
Table 2: Example Mass Balance of Radioactivity Following a Single Oral Dose of a ¹⁴C-Labeled Compound in Rats
| Excretion Route | 0-24 hours | 24-48 hours | 48-72 hours | 72-168 hours | Total |
|---|---|---|---|---|---|
| Urine | 1.5% | 0.5% | 0.2% | 0.2% | 2.4% |
| Feces | 35.0% | 5.5% | 1.0% | 1.0% | 42.5% |
| Expired Air (0-24h) | 11.0% | - | - | - | 11.0% |
| Total Recovered | 47.5% | 6.0% | 1.2% | 1.2% | 55.9% |
Data presented as a percentage of the administered radioactive dose. This table is illustrative and based on data for [¹⁴C]PPI-1011. frontiersin.org
Quantitative Whole Body Autoradioluminography (QWBA) for Tissue Distribution Analysis
Quantitative Whole Body Autoradioluminography (QWBA) is a powerful imaging technique that provides a detailed visual and quantitative assessment of the distribution of a radiolabeled compound throughout the entire body of an animal. Following administration of this compound, QWBA can generate high-resolution images showing the localization of radioactivity in various organs and tissues at different time points.
This technique is particularly valuable for identifying potential sites of accumulation and for understanding the time course of tissue exposure. The images produced by QWBA can be quantified to determine the concentration of radioactivity in specific tissues, providing data that complements traditional tissue dissection methods. While specific QWBA images for this compound are not publicly available, the methodology allows for the generation of comprehensive tissue distribution maps. The data obtained from QWBA studies are instrumental in assessing the safety profile of a compound by identifying any unexpected tissue retention.
The following table provides an example of the type of quantitative data that can be derived from a QWBA study, showing the concentration of radioactivity in various tissues at different times after administration of a generic ¹⁴C-labeled drug to rats.
Table 3: Illustrative Tissue Concentrations of Radioactivity Determined by QWBA Following a Single Oral Dose of a [¹⁴C]Drug in Rats
| Tissue | 1 hour | 4 hours | 8 hours | 24 hours |
|---|---|---|---|---|
| Blood | 15.0 | 10.5 | 5.2 | 1.1 |
| Liver | 95.0 | 65.2 | 30.1 | 8.5 |
| Kidney | 80.5 | 55.8 | 25.4 | 6.2 |
| Brain | 5.1 | 3.2 | 1.5 | 0.3 |
| Muscle | 8.2 | 6.1 | 3.0 | 0.8 |
| Fat | 12.3 | 15.8 | 18.2 | 10.1 |
Data are presented as µg equivalents/g of tissue and are for illustrative purposes.
Environmental Fate and Biotransformation Research Using Radiolabeled 4 Acetamidophenol
Dissipation Routes and Transformation Pathways in Environmental Matrices (e.g., Soil, Water)
Once introduced into the environment, 4-acetamidophenol undergoes various dissipation processes, including degradation, sorption to soil and sediment particles, and transformation into other compounds. nih.govacs.org Studies using 4-Acetamidophenol-ring-UL-14C have been instrumental in elucidating these pathways.
In soil, 4-acetamidophenol demonstrates relatively low persistence. acs.org Research has shown that a significant portion of the radiolabeled compound is mineralized to 14CO2, indicating complete degradation. In one 120-day aerobic incubation study, up to 17.0% of the applied 14C-acetaminophen was mineralized. nih.gov However, this process can be significantly inhibited by factors such as soil sterilization or the presence of biosolids. nih.gov
A key dissipation route in soil is the rapid formation of bound or non-extractable residues (NERs). nih.govumweltbundesamt.de Immediately after application, a large fraction of the 14C-labeled residue becomes tightly associated with the soil matrix, making it difficult to extract with conventional solvents. nih.gov At the end of a 120-day incubation period, these bound residues can account for 73.4% to 93.3% of the initial amount of 4-acetamidophenol applied. nih.gov This rapid conversion to bound residues is a crucial mechanism for its detoxification in soil, as it reduces the likelihood of the compound leaching into groundwater or being transported via runoff. nih.gov
In aquatic systems, specifically water/sediment environments, 4-acetamidophenol also exhibits low persistence, with dissipation half-life (DT50) values of less than or equal to 20 days. acs.org The sediment plays a critical role in its removal from the water column, primarily through the extensive and rapid formation of bound residues. acs.org
The transformation of 4-acetamidophenol in the environment leads to the formation of several intermediate products. Using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) in conjunction with 14C-labeling, researchers have identified multiple transformation products in soil. nih.gov
| Identified Transformation Products in Soil |
| 3-hydroxyacetaminophen |
| Hydroquinone (B1673460) |
| 1,4-benzoquinone (B44022) |
| N-acetyl-p-benzoquinone imine |
| p-acetanisidide |
| 4-methoxyphenol |
| 2-hexenoic acid |
| 1,4-dimethoxybenzene |
| Table 1: A non-exhaustive list of identified transformation products of 4-acetamidophenol in soil based on research findings. nih.gov |
Microbial Degradation and Metabolite Identification in Environmental Systems
Microbial activity is a primary driver of 4-acetamidophenol degradation in the environment. researchgate.net Various microorganisms possess the enzymatic machinery to break down this compound. thescipub.comumt.edu.my The use of this compound allows for the tracking of the radiolabel as it is incorporated into microbial biomass or transformed into metabolites.
Studies have identified several bacterial genera capable of degrading acetaminophen (B1664979), including Pseudomonas, Burkholderia, and Ralstonia. acs.orgoregonstate.edu The degradation can proceed through different pathways. One proposed primary pathway involves the initial transformation of 4-aminophenol (B1666318) to hydroquinone. umt.edu.my Another pathway suggests the formation of N-acetyl-p-benzoquinone imine (NAPQI), a reactive metabolite. nih.gov
In plant systems, which can absorb pharmaceuticals from soil and water, studies have shown that 4-acetamidophenol can be metabolized through two independent pathways, resulting in the formation of a glutathione (B108866) conjugate and a glucose conjugate. researchgate.net This highlights the diverse metabolic capabilities of different organisms in transforming this compound.
The identification of metabolites is crucial for a comprehensive environmental risk assessment, as some transformation products may be more toxic or persistent than the parent compound. For instance, 1,4-benzoquinone and N-acetyl-p-benzoquinone imine, which can be formed during the chlorination of wastewater containing acetaminophen, are known to be toxic. acs.org
| Environmental Matrix | Key Degradation Process | Identified Metabolites/Products |
| Soil | Microbial degradation, Mineralization | 3-hydroxyacetaminophen, hydroquinone, 1,4-benzoquinone, N-acetyl-p-benzoquinone imine, p-acetanisidide, etc. nih.gov |
| Water/Sediment | Formation of bound residues | At least four transformation products identified in one study. acs.org |
| Plants | Glucosidation, Glutathione conjugation | Paracetamol-glucoside, Paracetamol-glutathione. researchgate.net |
| Table 2: Summary of 4-acetamidophenol degradation processes and products in different environmental systems. |
Role of Radiolabeling in Distinguishing Degradation from Sorption or Volatilization in Environmental Studies
Radiolabeling with Carbon-14 is an indispensable tool in environmental fate studies, providing a clear and quantitative way to track the movement and transformation of a compound like 4-acetamidophenol. openmedscience.comselcia.com It allows researchers to perform a mass balance analysis, accounting for all the applied radioactivity at the end of an experiment. selcia.com This is crucial for distinguishing between different dissipation processes that can occur simultaneously.
Degradation vs. Sorption: By measuring the amount of 14CO2 evolved during an incubation study, researchers can quantify the extent of complete degradation (mineralization) of the this compound. nih.gov The radioactivity remaining in the soil can be further fractionated into extractable residues and non-extractable residues (NERs). This allows for a clear distinction between the portion of the compound that is simply bound to soil particles (sorption, leading to NERs) and the portion that has been broken down. nih.govumweltbundesamt.de Without the radiolabel, it would be difficult to determine if a decrease in the concentration of the parent compound in soil extracts is due to degradation or irreversible binding to the soil matrix.
Degradation vs. Volatilization: While 4-acetamidophenol is not highly volatile, for other compounds, volatilization can be a significant dissipation pathway. By using a closed system that traps any volatile organic compounds and 14CO2, radiolabeling allows for the direct measurement of both mineralization and volatilization. This ensures that a decrease in the compound's concentration in the soil or water is not mistakenly attributed solely to degradation when volatilization might also be occurring.
In essence, the use of this compound provides a comprehensive and unambiguous picture of the compound's fate, enabling scientists to differentiate between biotic and abiotic degradation, sorption, and potential volatilization, which is fundamental for accurate environmental risk assessment. nih.govselcia.com
Comparative Research and Methodological Advancements in Radiolabeling
Methodological Comparisons: Radiolabeled vs. Non-Radiolabeled Approaches in Environmental Fate Studies
Environmental fate studies are essential for determining the persistence, degradation, and distribution of chemical compounds in the environment. criver.com The choice between using a radiolabeled substance, such as 4-Acetamidophenol-ring-UL-¹⁴C, and a non-radiolabeled (or "cold") version of the compound is a critical decision that impacts the scope and robustness of the study. scymaris.com
Radiolabeled compounds are the standard for many regulatory environmental fate studies, including those guided by the Organisation for Economic Co-operation and Development (OECD). scymaris.comselcia.com The primary advantage of using a ¹⁴C-labeled compound is the ability to establish a complete mass balance, which accounts for all the applied substance, including the parent compound, its metabolites, non-extractable bound residues, and volatile components like ¹⁴CO₂. smithers.combattelle.org This comprehensive tracking is possible because the radioactive signal is unique and can be easily measured in complex matrices like soil, sediment, and water, irrefutably identifying the material as originating from the test substance. scymaris.com This allows for the definitive determination of degradation pathways and transformation routes. smithers.com
In contrast, non-radiolabeled studies are generally limited to determining the rate of disappearance of the parent compound. scymaris.comsmithers.com While this approach avoids the initial cost of radiosynthesis, it presents significant analytical challenges. scymaris.combattelle.org Developing and validating specific, sensitive, and robust analytical methods for the parent compound and all potential metabolites in diverse environmental samples can be time-consuming and expensive, sometimes equaling or exceeding the cost of a radiolabeled study. scymaris.com Furthermore, without the radiolabel, it is difficult to distinguish between actual degradation and processes like irreversible binding to soil particles, which can lead to an inaccurate perception of the degradation rate. smithers.com Extraction methods may also be less effective for aged samples, further complicating the analysis. smithers.combattelle.org
Table 1: Comparison of Radiolabeled and Non-Radiolabeled Environmental Fate Studies
| Feature | Radiolabeled Approach (e.g., with ¹⁴C) | Non-Radiolabeled Approach |
|---|---|---|
| Mass Balance | Enables complete mass balance determination. smithers.combattelle.org | Cannot establish a definitive mass balance. scymaris.com |
| Degradation Pathway | Allows for the identification of transformation routes and metabolites. smithers.com | Provides limited or no information on transformation pathways. scymaris.combattelle.org |
| Sensitivity | High sensitivity; allows for tracking at very low concentrations. scymaris.com | Lower sensitivity; may have higher detection limits and background interference. battelle.org |
| Analytical Method | Simpler analytical quantification (e.g., LSC). smithers.com | Requires complex and specific method development and validation for parent and metabolites. scymaris.com |
| Data Robustness | Considered more robust and definitive. scymaris.com | Data may be less robust; carries a risk of not meeting all regulatory endpoints. scymaris.com |
| Cost | High initial cost for radiosynthesis. scymaris.com | Lower initial cost, but potentially high costs for analytical method development. scymaris.combattelle.org |
| Regulatory Acceptance | Standard and often required by guidelines (e.g., OECD). scymaris.comselcia.comsmithers.com | Accepted for limited purposes (e.g., rate of degradation), but may not fulfill all requirements. smithers.com |
Comparison of Different Radiolabeling Strategies (e.g., Uniform Ring Labeling vs. Specific Carbon Labeling) for Mechanistic Studies
The strategic placement of a radiolabel within a molecule is crucial for elucidating specific mechanistic questions in metabolism and degradation studies. The choice between uniform labeling, such as in 4-Acetamidophenol-ring-UL-¹⁴C, and specific carbon labeling depends entirely on the objectives of the study.
Uniform Ring Labeling (UL) involves incorporating the isotope (e.g., ¹⁴C) at all possible positions within a specific structure, like the phenyl ring of 4-Acetamidophenol. This strategy is highly advantageous for tracking the fate of the entire ring structure. If the ring is cleaved during metabolism, the resulting fragments will still be radioactive, allowing researchers to follow their subsequent transformations. This makes uniform labeling ideal for comprehensive mass balance and metabolism studies where the goal is to account for all drug-related material. nih.gov For example, in environmental fate studies for pesticides, uniform ring labeling helps to study the degradation pathway and establish a mass balance. selcia.com
Specific Carbon Labeling involves placing the radioisotope at a single, known position in the molecule. This approach is a powerful tool for investigating specific biochemical reactions and metabolic pathways. moravek.com By labeling a particular carbon, researchers can determine if that specific part of the molecule is lost (e.g., through decarboxylation) or modified. For instance, if a carbon adjacent to a carboxyl group is labeled, its loss as ¹⁴CO₂ would provide direct evidence of a decarboxylation reaction. acs.org This level of detail is invaluable for mechanistic studies aiming to understand enzyme functions or specific chemical transformations. nih.govacs.org In a study on the pesticide desmedipham, which has two phenyl rings, it was recommended that each ring be radiolabeled and studied separately to fully understand its bioaccumulation, as significant metabolites were formed from the aminophenol ring. epa.gov
Table 2: Comparison of Radiolabeling Strategies for Mechanistic Studies
| Strategy | Description | Advantages | Primary Application | Example Scenario |
|---|---|---|---|---|
| Uniform Ring Labeling (UL) | The ¹⁴C isotope is distributed evenly across all carbons of the aromatic ring. | Tracks the core structure of the molecule, ensuring that even if the ring is opened, the fragments remain detectable. selcia.com | Comprehensive mass balance, overall metabolism, and environmental fate studies. selcia.comnih.gov | Tracking all metabolites of 4-Acetamidophenol that retain the phenyl ring structure. |
| Specific Carbon Labeling | The ¹⁴C isotope is placed at a single, defined carbon atom in the molecule. moravek.com | Provides precise information about the fate of a specific part of the molecule, elucidating specific reaction mechanisms like decarboxylation. acs.orgacs.org | Detailed mechanistic studies of enzymatic reactions and chemical degradation pathways. nih.gov | Labeling the acetyl group of 4-Acetamidophenol to determine if deacetylation is a primary metabolic step. |
Advancements in Microtracing Methodologies for Preclinical Research and Early Drug Development
Recent decades have seen significant advancements in analytical technology that have revolutionized early-stage clinical drug development, particularly through the use of microtracing. Microtracing involves the administration of a sub-therapeutic, non-pharmacologically active dose (a "microdose") of a ¹⁴C-labeled drug candidate to human subjects. openmedscience.comtno-pharma.com This approach allows for the collection of crucial human absorption, distribution, metabolism, and excretion (ADME) data much earlier in the development pipeline, often in Phase 0 or Phase 1 trials. tno-pharma.comresearchgate.net
The key enabling technology for microtracing is Accelerator Mass Spectrometry (AMS) . selcia.com Originally developed for carbon dating, AMS is sensitive enough to detect attomolar (10⁻¹⁸) quantities of ¹⁴C in biological samples. nih.govresearchgate.net This extreme sensitivity means that the amount of radioactivity administered to human volunteers is exceptionally low (typically around 100 nCi), posing a negligible radiation risk. selcia.comtno-pharma.com This allows for early human ADME studies that can guide further development, de-risk investment, and reduce reliance on animal models, whose metabolic pathways often differ from humans. tno.nl
Microtracing studies provide invaluable early insights. For instance, an intravenous (IV) ¹⁴C-labeled microtracer can be administered simultaneously with an oral therapeutic dose of the non-labeled drug. researchgate.net By using AMS to measure the ¹⁴C-drug in blood and LC-MS/MS to measure the non-labeled drug, researchers can determine absolute bioavailability and characterize IV pharmacokinetics in a single study, without the need for a separate IV formulation toxicology program. tno-pharma.comresearchgate.net This provides a faster, more cost-effective, and efficient path to obtaining essential human PK data. tno-pharma.com These early data help in selecting the most promising drug candidates and designing more efficient and informed later-stage clinical trials. researchgate.netresearchgate.net
Table 3: Advancements and Impact of Microtracing in Drug Development
| Advancement/Methodology | Enabling Technology | Description | Impact on Drug Development |
|---|---|---|---|
| Microdosing/Microtracing | Accelerator Mass Spectrometry (AMS) | Administration of a sub-therapeutic dose (<1% of the active dose) of a ¹⁴C-labeled drug to humans. openmedscience.comtno-pharma.com | Enables early acquisition of human ADME and PK data, reducing late-stage attrition. tno-pharma.comresearchgate.net |
| Human ADME Studies | AMS | Allows for full mass balance and metabolite profiling studies in humans much earlier in development (Phase 1). tno-pharma.com | Provides definitive human metabolism data to guide safety testing and identify any disproportionate human metabolites. tno.nl |
| Absolute Bioavailability Studies | AMS and LC-MS/MS | Simultaneous administration of an oral therapeutic dose and an IV ¹⁴C-microtracer dose. researchgate.net | Eliminates the need for separate crossover studies and extensive IV toxicology, accelerating development timelines. tno-pharma.comresearchgate.net |
| Phase 0 Trials | AMS, PET | Exploratory trials using sub-therapeutic doses to evaluate pharmacokinetics and target engagement before traditional Phase 1. researchgate.netnih.gov | Facilitates a 'kill-early-kill-cheap' strategy by identifying non-viable candidates sooner, saving time and resources. researchgate.net |
Future Directions in Radiolabeled Compound Research with N 4 Hydroxy Phenyl Ul 14c Acetamide
Emerging Technologies for Enhanced 14C Detection and Analysis
The evolution of research using N-[4-Hydroxy(phenyl-UL-14C)]acetamide is intrinsically linked to advancements in the detection of its 14C label. For decades, Liquid Scintillation Counting (LSC) was the standard, but its sensitivity is limited, requiring relatively large amounts of radioactive material. researchgate.netppqsense.com Emerging technologies are now pushing these boundaries, enabling more sophisticated and sensitive studies.
Accelerator Mass Spectrometry (AMS) represents a significant leap in detection capability. Unlike LSC, which measures the decay of radioactive isotopes, AMS directly counts the number of 14C atoms in a sample. ucanr.edu This results in a massive increase in sensitivity, estimated to be 100,000 to 1,000,000 times greater than LSC. ucanr.edu This ultra-high sensitivity allows for studies using microdoses—sub-therapeutic amounts of a labeled compound—which are too small to exert a pharmacological effect but can be readily traced. nih.govresearchgate.net This minimizes the radioactive burden on test systems and allows for the safe analysis of metabolites in humans. researchgate.netnih.gov The limit of reliable measurement for AMS can be as low as 0.1 dpm/ml for plasma and 0.01 dpm/ml for urine and fecal extracts. nih.gov
Laser-Based Spectroscopy , particularly Cavity Ring-Down Spectroscopy (CRDS), is another rapidly developing alternative. nih.gov CRDS measures the absorption of light by 14CO2 (produced from sample combustion) in a high-finesse optical cavity. aip.orgaip.org While traditional AMS facilities are large, expensive, and require specialized staff, CRDS systems are more compact, less costly, and offer rapid sample analysis. ppqsense.comnih.gov Recent advancements have improved CRDS sensitivity to levels suitable for biomedical research, making it a competitive and more accessible technology. nih.govresearchgate.net Some systems have demonstrated detection limits below natural 14C abundance, bridging the gap between LSC and AMS. aip.orgresearchgate.net
Table 1: Comparison of 14C Detection Technologies
| Feature | Liquid Scintillation Counting (LSC) | Accelerator Mass Spectrometry (AMS) | Cavity Ring-Down Spectroscopy (CRDS) |
|---|---|---|---|
| Principle | Measures β-decay | Counts individual 14C atoms | Measures light absorption by 14CO2 |
| Sensitivity | Lower; detection limits can be around 0.3-1 Bq/L for water. asn.snradioprotection.orgresearchgate.net | Very High (10⁵-10⁶ times > LSC). ucanr.edu | High; approaching AMS levels. nih.govresearchgate.net |
| Sample Size | Larger (milligrams to grams) | Very Small (micrograms to nanograms) | Small (milligrams to micrograms) |
| Cost & Complexity | Low cost, relatively simple | High cost, complex facility. ppqsense.comnih.gov | Moderate cost, less complex than AMS. ppqsense.com |
| Throughput | Can be high, but long count times needed for low activity | Lower, due to complex sample preparation | Potentially high, with rapid analysis. aip.orgaip.org |
| Key Advantage | Accessibility, low cost | Unparalleled sensitivity, microdosing capability. nih.gov | Balance of sensitivity, cost, and accessibility. nih.gov |
These technologies enable more precise and less invasive studies with N-[4-Hydroxy(phenyl-UL-14C)]acetamide, opening new frontiers in understanding its complex interactions within biological and environmental systems.
Integration of 14C-Labeled Compounds in Systems Biology Approaches for Mechanistic Insights
Systems biology aims to understand the complex interactions within a biological system as a whole. The integration of highly sensitive 14C detection with modern analytical techniques provides a powerful toolkit for gaining mechanistic insights that go beyond simple absorption, distribution, metabolism, and excretion (ADME) profiles.
The use of N-[4-Hydroxy(phenyl-UL-14C)]acetamide in microdosing studies, enabled by AMS, is a prime example. researchgate.net By administering a non-perturbing dose, researchers can trace the compound and its metabolites through various pathways without altering the system's natural state. researchgate.net When combined with high-performance liquid chromatography (HPLC), AMS allows for the direct quantification of every 14C-containing metabolite in a sample, creating a complete metabolic profile without needing prior knowledge of the metabolic pathways. researchgate.netpharmaron.com
This approach is central to pharmacometabolomics , which studies how drugs affect metabolic networks. By using the 14C label to track the drug's journey and mass spectrometry to analyze changes in the broader metabolome, researchers can connect the drug's presence to specific metabolic shifts. nih.govmdpi.com For instance, studies have used metabolomic approaches to identify that acetaminophen-induced toxicity is linked to perturbations in glycine, serine, threonine, and pyrimidine (B1678525) metabolism. nih.gov Using the 14C-labeled compound in such a study would provide a definitive link between the drug's metabolites and these systemic changes.
Furthermore, these techniques enable Metabolic Flux Analysis (MFA) , a method used to quantify the rates of reactions in a metabolic network. creative-proteomics.comresearchgate.net While often performed with stable isotopes like ¹³C, the high sensitivity of AMS for 14C detection offers a complementary tool. Tracing the flow of the 14C-labeled phenyl ring from N-[4-Hydroxy(phenyl-UL-14C)]acetamide into various downstream products can provide a dynamic view of how specific pathways are activated or inhibited in real-time. physiology.org
Table 2: Systems Biology Applications for N-[4-Hydroxy(phenyl-UL-14C)]acetamide
| Approach | Technique | Mechanistic Insight Gained |
|---|---|---|
| Microdose Metabolite Profiling | HPLC coupled with AMS (LC-AMS) | Complete, quantitative profile of all drug-related metabolites in plasma, urine, and feces. researchgate.netpharmaron.com |
| Pharmacometabolomics | 14C-label tracing combined with untargeted Mass Spectrometry (LC-MS) | Links drug disposition directly to systemic changes in endogenous metabolic pathways (e.g., amino acid, nucleotide metabolism). nih.govmdpi.com |
| Metabolic Flux Analysis (MFA) | Isotope tracing (14C) with computational modeling | Quantifies the rate and flow (flux) through specific metabolic pathways affected by the compound. creative-proteomics.comphysiology.org |
| Tissue/Cellular Distribution | Mass Spectrometry Imaging (MSI) with 14C detection | Spatiotemporal mapping of the parent compound and its metabolites within specific tissues or 3D cell cultures (spheroids). nih.gov |
Novel Applications in Environmental and Ecotoxicological Research
The widespread use of acetaminophen (B1664979) has led to its detection in wastewater, surface water, and soil, raising concerns about its environmental impact. researchgate.netnih.govresearchgate.net N-[4-Hydroxy(phenyl-UL-14C)]acetamide is an ideal tool for investigating its environmental fate and ecotoxicological effects on non-target organisms, excluding clinical endpoints.
Environmental Fate and Transformation: Using the 14C label allows for unambiguous tracking of acetaminophen's journey through complex environmental matrices. Studies using 14C-acetaminophen have been crucial in determining its degradation, persistence, and transformation in soil and water/sediment systems. nih.govnih.govacs.org
Degradation and Mineralization: Research has shown that up to 17% of 14C-acetaminophen can be mineralized to 14CO2 in soil over 120 days. nih.gov
Bound Residues: A significant portion of the compound becomes non-extractable or bound to soil and sediment particles, a critical pathway for its elimination from the mobile environmental phase. nih.govnih.gov Studies have reported that the formation of bound residues is a key factor in its low persistence in water/sediment systems. nih.govacs.org
Transformation Products: Tracing the 14C label has helped identify numerous degradation intermediates, such as hydroquinone (B1673460) and 1,4-benzoquinone (B44022), providing a more complete picture of its environmental transformation. nih.gov
Ecotoxicological Research: The focus of ecotoxicology is to assess the effects of substances on ecosystems. researchgate.net N-[4-Hydroxy(phenyl-UL-14C)]acetamide can be used to precisely measure the uptake, bioaccumulation, and internal distribution of the compound in various non-target organisms.
Microbial Communities: Acetaminophen can be degraded by diverse microbial communities, particularly by bacteria like Pseudomonas. nih.govbiorxiv.orgfrontiersin.orgthescipub.com Studies with the 14C-labeled compound can quantify the rate of biodegradation by specific microbial consortia in wastewater treatment plants and soils, and trace the carbon into microbial biomass or secondary metabolites. biorxiv.org
Aquatic Organisms: Acetaminophen has been shown to cause adverse effects in aquatic organisms. researchgate.netbioline.org.br While some studies show low bioaccumulation in mussels (Mytilus galloprovincialis), they still observe effects like genotoxicity and impaired immune response. nih.govfao.org Using the 14C-labeled compound would allow for definitive measurement of uptake and internal distribution, helping to correlate tissue-specific concentrations with observed biological effects.
Plant Uptake and Metabolism: Plants, such as Indian mustard (Brassica juncea), can absorb acetaminophen from hydroponic solutions or soil. nih.govresearchgate.netacs.org The 14C label is invaluable for quantifying translocation from roots to leaves and identifying plant-specific metabolites, such as glutathione (B108866) and glycoside conjugates. nih.govresearchgate.netresearchgate.net This is crucial for assessing the potential risk of pharmaceuticals entering the food chain. researchgate.net
Table 3: Potential Environmental Studies with N-[4-Hydroxy(phenyl-UL-14C)]acetamide
| Research Area | Organism/System | Objective | Key Measurement |
|---|---|---|---|
| Biodegradation | Soil/Sediment Microcosms | Quantify mineralization and the formation of bound residues. nih.gov | 14CO2 evolution; 14C in extractable vs. non-extractable fractions. |
| Bioaccumulation | Aquatic Invertebrates (e.g., Mussels, Daphnia) | Determine uptake, depuration rates, and bioaccumulation factors (BCF). | 14C concentration in tissues over time. |
| Phytoremediation | Crop Plants (e.g., Brassica juncea, Radish) | Trace uptake from soil/water, translocation to edible parts, and metabolic pathways. nih.govacs.org | 14C distribution in roots, stems, leaves; identification of 14C-metabolites. |
| Food Web Transfer | Algae -> Zooplankton -> Fish | Investigate the potential for biomagnification through a simplified aquatic food chain. | 14C concentration at each trophic level. |
By leveraging these advanced approaches, future research with N-[4-Hydroxy(phenyl-UL-14C)]acetamide will continue to provide critical data for understanding its complex interactions in both health and environmental sciences.
Q & A
Q. What strategies mitigate radiation-induced decomposition in long-term storage of 14C-labeled 4-Acetamidophenol?
- Answer : Store compounds in inert atmospheres (argon) at ultra-low temperatures (-80°C). Add stabilizers like butylated hydroxytoluene (BHT) to scavenge free radicals. Periodically reassay purity and track decay curves to establish shelf-life limits .
Methodological Resources
- Data Validation : Cross-reference radiochemical data with non-radiolabeled analogs and use spike-recovery experiments to confirm accuracy .
- Ethical Compliance : Adhere to radiation safety protocols (e.g., ALARA principles) and obtain institutional review board (IRB) approval for in vivo studies .
- Literature Synthesis : Utilize databases like SciFinder and Scopus for systematic reviews, prioritizing peer-reviewed journals over preprint platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
